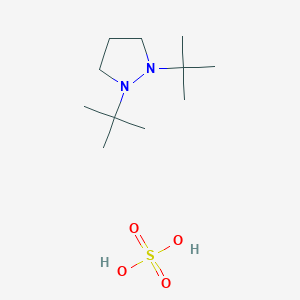
1,2-Ditert-butylpyrazolidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ditert-butylpyrazolidine;sulfuric acid is a compound that combines the structural features of 1,2-ditert-butylpyrazolidine and sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ditert-butylpyrazolidine involves the reaction of tert-butylhydrazine with tert-butylketone under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the pyrazolidine ring. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,2-ditert-butylpyrazolidine;sulfuric acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful addition of sulfuric acid to the synthesized 1,2-ditert-butylpyrazolidine under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Ditert-butylpyrazolidine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the tert-butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazolidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidine derivatives with different functional groups.
Scientific Research Applications
1,2-Ditert-butylpyrazolidine;sulfuric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyrazolidine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-ditert-butylpyrazolidine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its molecular targets include enzymes and receptors that are involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylpyrazolidine: Similar structure but with methyl groups instead of tert-butyl groups.
1,2-Diethylpyrazolidine: Similar structure but with ethyl groups instead of tert-butyl groups.
1,2-Diphenylpyrazolidine: Similar structure but with phenyl groups instead of tert-butyl groups.
Uniqueness
1,2-Ditert-butylpyrazolidine;sulfuric acid is unique due to the presence of bulky tert-butyl groups, which impart steric hindrance and influence the compound’s reactivity and stability
Properties
CAS No. |
650600-25-2 |
|---|---|
Molecular Formula |
C11H26N2O4S |
Molecular Weight |
282.40 g/mol |
IUPAC Name |
1,2-ditert-butylpyrazolidine;sulfuric acid |
InChI |
InChI=1S/C11H24N2.H2O4S/c1-10(2,3)12-8-7-9-13(12)11(4,5)6;1-5(2,3)4/h7-9H2,1-6H3;(H2,1,2,3,4) |
InChI Key |
XSXNANHUFFXHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCCN1C(C)(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



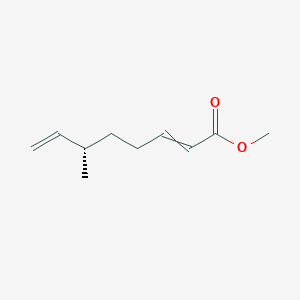




![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
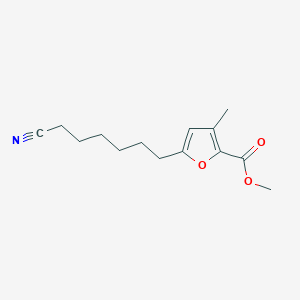

![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
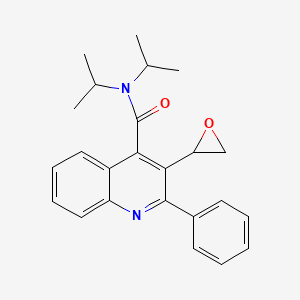
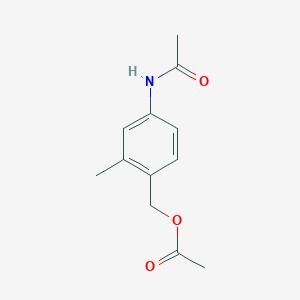
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
